

A Cross-Species Pharmacological Comparison of the Novel Antiallergy Agent CI-949

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Compound of Interest

Compound Name: CI-949

Cat. No.: B1214535

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacology of **CI-949**, an experimental antiallergy compound. The information is compiled from preclinical studies to assist researchers in understanding its mechanism of action and effects across different species. This document summarizes the available data on its pharmacodynamics and immunomodulatory properties and presents a comparison with other relevant compounds where data is available.

Executive Summary

CI-949 is a novel compound that has demonstrated potent antiallergic properties by inhibiting the release of key inflammatory mediators. Preclinical studies in guinea pigs, mice, and rats have shown its efficacy in attenuating allergic reactions. It primarily acts by inhibiting the release of histamine, leukotrienes, and thromboxane from mast cells and neutrophils. Comparative studies with another experimental drug, CI-959, have revealed differences in their immunotoxic profiles. While **CI-949** shows minimal adverse effects on the immune system at therapeutic doses, CI-959 has been associated with immunosuppression at higher concentrations. Standard antiallergic drugs such as ketotifen, cromolyn, and nedocromil have been used as comparators in some studies, highlighting the distinct mechanism of **CI-949**.

A significant gap in the publicly available data is the lack of a comprehensive cross-species pharmacokinetic profile for **CI-949**, which is crucial for translating preclinical findings to clinical settings.

Data Presentation

Table 1: In Vitro Inhibition of Allergic Mediator Release by CI-949

Species	Cell/Tissue Type	Mediator	IC50 (μM)	Comparator	Comparator IC50 (μM)
Guinea Pig	Antigen-challenged lung fragments	Histamine	26.7 ± 2.8	Ketotifen	>100
Leukotrienes (C4/D4)	2.7 ± 2.4	Cromolyn	~10		
Thromboxane B2	3.0 ± 1.8	Nedocromil	>100		
Human	Neutrophils (stimulated with SOZ)	Leukotriene B4	2.0	-	-
Thromboxane B2	3.3	-	-		
Human	Neutrophils (stimulated with FMLP)	Leukotriene B4	1.7	-	-
Thromboxane B2	2.0	-	-		

SOZ: Serum-opsonized zymosan; FMLP: f-met-leu-phe

Table 2: In Vivo Effects of CI-949 on Immune Parameters

Species	Model	Dosage (mg/kg/day)	Route	Duration	Key Findings
Mouse	Host resistance (Listeria monocytogenes)	100	Gavage	-	Increased host resistance.[1]
Mouse	Host resistance (B16F10 melanoma)	100	Gavage	-	Increased pulmonary tumor burden (at maximum tolerated dose).[1]
Rat (Fischer 344)	Immune function assessment	25, 50, 100	Gavage	14 days	Dose-related increase in IgM secreting cells; no adverse effects on other immune parameters even at high doses.[2]
Rat (Wistar)	Immunotoxicity study	100	Gavage	21 days	Some stimulating effect on antibody production and NK cell cytotoxicity; no consistent immunomodulation.[3]

Table 3: Comparative Immunotoxicity of CI-949 and CI-959 in Wistar Rats

Compound	Dosage (mg/kg/day)	Effect on Antibody Production	Effect on Delayed-Type Hypersensitivity (DTH)	Effect on Natural Killer (NK) Cell Cytotoxicity	Other Toxic Effects
CI-949	100	Stimulating effect	Not significantly affected	Stimulating effect	Significant increase in liver weight. [3]
CI-959	100	Significantly suppressed	Impaired (not significant)	Unaffected	Decreased body weight, lymphoid depletion in thymus and spleen. [3]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The following are generalized descriptions based on the available information.

In Vitro Mediator Release Assay (Guinea Pig Lung)

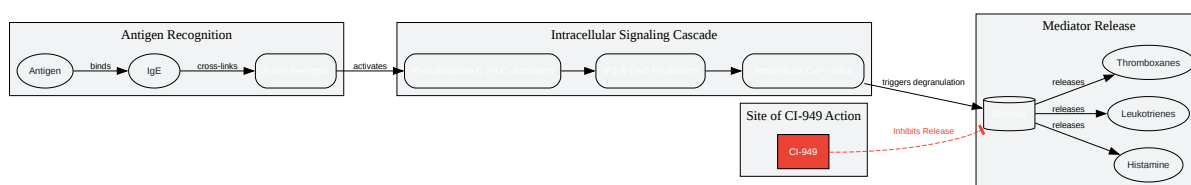
Actively sensitized guinea pig lungs are challenged with an antigen in the presence of varying concentrations of **CI-949** or comparator drugs. The supernatant is collected to measure the concentration of histamine, leukotrienes (C4/D4), and thromboxane B2 using techniques such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). The IC50 values are then calculated.

Immunotoxicity Study in Rats

Wistar rats are administered **CI-949** or CI-959 via oral gavage daily for a specified duration (e.g., 21 days).[\[3\]](#) Immune function is assessed using a battery of tests including:

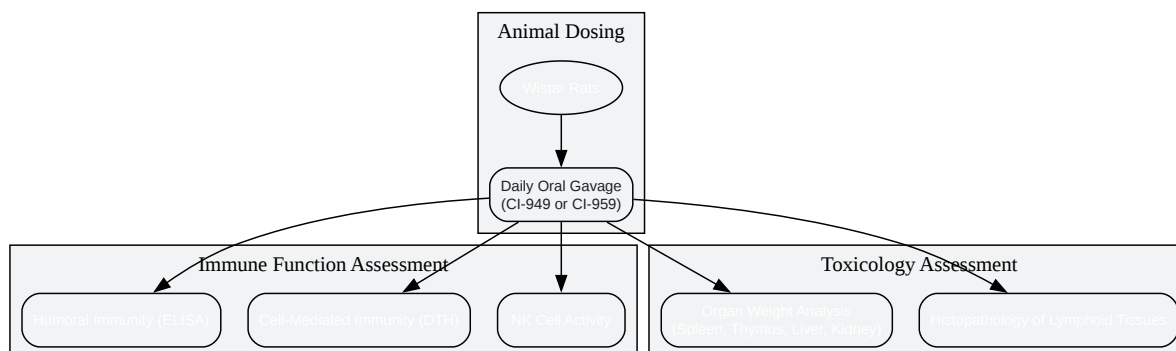
- Humoral Immunity: Enzyme-linked immunosorbent assay (ELISA) to measure antibody production in response to an antigen.[3]
- Cell-Mediated Immunity: Delayed-type hypersensitivity (DTH) response.[3]
- Spontaneous Cytotoxicity: Natural killer (NK) cell activity assay.[3] Organ weights (spleen, thymus, liver, kidney) and histopathology of lymphoid tissues are also evaluated.[3]

Visualizations



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Caption: Putative mechanism of **CI-949** in mast cell degranulation.



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Caption: Workflow for comparative immunotoxicity studies.

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